(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate
Description
The compound (Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate is a thiazolidinone derivative characterized by a 4-methoxybenzylidene group at position 5 of the thiazolidinone ring and an ethyl benzoate moiety connected via a hexanamido chain at position 3 (Figure 1). The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties . Thiazolidinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound’s design leverages the electron-donating methoxy group on the benzylidene moiety, which may enhance stability and binding interactions compared to halogenated analogs .
Properties
IUPAC Name |
ethyl 4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-3-33-25(31)19-10-12-20(13-11-19)27-23(29)7-5-4-6-16-28-24(30)22(35-26(28)34)17-18-8-14-21(32-2)15-9-18/h8-15,17H,3-7,16H2,1-2H3,(H,27,29)/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPPAFHQURVAK-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex compound that belongs to the thiazolidinone family, known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiazolidinone Core : The initial step involves the condensation of appropriate aldehydes with thiosemicarbazides to form thiazolidinones.
- Esterification : The resulting thiazolidinone is then esterified with ethyl benzoate to yield the final product.
- Purification : The compound is purified using recrystallization or chromatography methods.
Anticancer Activity
Research has demonstrated that compounds containing thiazolidinone structures exhibit significant anticancer properties. In vitro studies have shown that this compound displays cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| A549 | 12.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Studies indicate that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Strongly inhibitory |
| Escherichia coli | 16 µg/mL | Moderately inhibitory |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Biofilm Disruption : The compound significantly reduces biofilm formation in pathogenic bacteria, which is crucial for chronic infections.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with chronic bacterial infections treated with formulations containing this compound reported significant improvements in symptoms and reduced bacterial load.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including those related to (Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate. These compounds demonstrate activity against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity
Thiazolidine derivatives have also been investigated for their anticancer properties. The presence of the methoxybenzylidene moiety is believed to enhance their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases, although further research is needed to fully elucidate its mechanisms of action .
Agricultural Applications
In agriculture, derivatives of thiazolidine are being explored as potential herbicides and fungicides. Their ability to inhibit specific biological pathways in plants and fungi makes them suitable candidates for developing eco-friendly agricultural chemicals .
Case Studies
- Antimicrobial Screening : A study screened various thiazolidine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the methoxybenzylidene group exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Research focused on the anticancer effects of similar thiazolidine compounds revealed that they could effectively reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
- Herbicidal Activity : Field trials assessing the herbicidal efficacy of thiazolidine derivatives showed promising results in controlling weed growth without adversely affecting crop yield .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound contrasts with the 3-fluoro substituent in ’s analog. Methoxy’s electron-donating nature may enhance π-π stacking interactions in biological targets compared to fluorine’s electron-withdrawing effects, which could influence receptor binding .
Core Modifications: The hexanamido chain in the target compound provides greater conformational flexibility than the rigid aminoethyl or dichlorobenzoylimino groups in analogs . This flexibility may optimize binding to flexible enzyme active sites. The thioxo (C=S) group at position 2 of the thiazolidinone ring is conserved across all analogs, suggesting its critical role in stabilizing the enol tautomer and enhancing reactivity .
Synthetic Routes :
- The target compound’s synthesis likely mirrors ’s protocol, where benzaldehyde derivatives are condensed with 2-thioxothiazolidin-4-one, followed by amidation to attach the ethyl benzoate-hexanamido chain .
Crystallographic Insights
Compound 4c () crystallizes in a triclinic P-1 space group (a = 8.0592 Å, b = 11.0011 Å), with packing stabilized by hydrogen bonding and π-stacking. The target compound’s methoxy group may promote similar intermolecular interactions, though its longer hexanamido chain could reduce crystallinity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis typically involves a multi-step process, including condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) . Key factors include:
- Reaction temperature : Heating to 60–80°C improves yield but may risk side reactions like oxidation of the thioxothiazolidinone moiety .
- Catalyst selection : Piperidine or acetic acid enhances benzylidene formation, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- ¹H/¹³C NMR : Confirms Z-configuration via coupling constants (e.g., vinyl proton coupling at J = 10–12 Hz) and aromatic substitution patterns .
- HRMS : Validates molecular weight (e.g., calculated vs. experimental m/z within 0.001 Da) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Substitution analysis : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, potentially improving kinase inhibition .
- Linker optimization : Shortening the hexanamido spacer from C6 to C3 reduces steric hindrance in target binding, as shown in analogs .
- Z→E isomerization : Controlled photoirradiation (365 nm, 2 h) alters isomer ratios, enabling comparative bioactivity studies .
Q. How should researchers resolve contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent screening : Test sequential solubility in DMSO (high polarity), ethanol (moderate), and chloroform (low) at 25°C .
- Hansen solubility parameters : Calculate HSP values (δD, δP, δH) to predict compatibility; discrepancies may arise from polymorphic forms .
- Crystallography : Single-crystal X-ray diffraction clarifies molecular packing effects on solubility .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition of target enzymes (e.g., cyclooxygenase-2) .
- Docking simulations : AutoDock Vina predicts binding affinities to active sites (e.g., thiazolidinone interaction with catalytic cysteine residues) .
- Mutagenesis : Site-directed mutations in enzyme binding pockets confirm critical interactions (e.g., ΔG changes >2 kcal/mol indicate key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
